

Intralipid Technical Support Center: Best Practices for Storage and Handling

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Compound of Interest			
Compound Name:	Intralipid		
Cat. No.:	B608591	Get Quote	

Welcome to the **Intralipid** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of **Intralipid** in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Intralipid?

Intralipid should be stored at a controlled temperature to maintain its emulsion stability. Storage at temperatures above 25°C (77°F) is not recommended.[1] For unopened containers, storage below 25°C is advised.[2] If not used immediately after opening, the product can be stored for no longer than 24 hours at 2°C to 8°C (36°F to 46°F).[3][4]

Q2: Can **Intralipid** be frozen?

No, **Intralipid** should not be frozen.[1] Freezing can disrupt the lipid emulsion, leading to the aggregation of fat globules. If a bag of **Intralipid** is accidentally frozen, it must be discarded.[1]

Q3: Is **Intralipid** sensitive to light?

Yes, **Intralipid** is sensitive to light. Exposure to light, especially phototherapy lights, can cause peroxidation of the lipids, leading to the formation of hydroperoxides which can be cytotoxic.[5] When used in parenteral nutrition (PN) admixtures, especially for neonates, the solution should

Troubleshooting & Optimization





be protected from light exposure until administration is complete.[1][4][6][7][8] This can be achieved by using light-protective covers for the infusion bag and tubing.[5]

Q4: How should **Intralipid** be handled before use?

Before administration, visually inspect the **Intralipid** emulsion.[1] The emulsion should be a sterile, homogenous, milky, white liquid.[4] Discard the bag if you observe any signs of phase separation (oiling out), such as yellowish streaking or the accumulation of yellowish droplets, or if any particulate matter is present.[1][3]

Q5: What are the best practices for admixing Intralipid with other solutions?

When preparing "all-in-one" parenteral nutrition admixtures, a specific mixing sequence must be followed to minimize pH-related stability issues. Typically acidic dextrose injections should not be mixed with the lipid emulsion alone.[3][4] The general order is:

- Transfer Dextrose Injection to the PN container.
- Transfer Amino Acid Injection.
- Transfer Intralipid.[3][4]

Use gentle agitation after each addition to minimize localized concentration effects.[1][3] Never add **Intralipid** to the PN container first, as this can cause destabilization of the lipid emulsion. [1][3] Additives should not be injected directly into the **Intralipid** container.[3][4]

Troubleshooting Guide

Issue 1: The **Intralipid** emulsion appears to have separated or contains oily droplets.

- Cause: This phenomenon, known as "breaking" or "oiling out," indicates that the emulsion is
 no longer stable.[1] This can be caused by improper storage temperatures (freezing or
 excessive heat), exposure to excessive acidity (pH <5), or inappropriate electrolyte content.
 [3]
- Solution: Do not use the **Intralipid**. Discard the bag immediately.[1][3] Review your storage and handling procedures to prevent future occurrences.



Issue 2: Particulate matter is visible in the **Intralipid** or the final admixture.

- Cause: Particulates can form due to incompatibilities between additives or from the destabilization of the emulsion. Divalent cations like Ca++ and Mg++ can contribute to emulsion instability.[3]
- Solution: Discard the admixture if any precipitates have formed.[3][4] Always ensure the compatibility of any additives with **Intralipid** by consulting a pharmacist or the manufacturer. [1][3][4]

Issue 3: The **Intralipid** bag was accidentally left out at room temperature for an extended period.

- Cause: Prolonged exposure to room temperature can compromise the stability and sterility of the emulsion.
- Solution: If an unopened bag has been stored above 25°C (77°F), it should not be used.[1] If an opened container or an admixture is not used immediately, it should be refrigerated at 2°C to 8°C and used within 24 hours.[1][3][4] Infusion of an admixture must be completed within 24 hours after removal from refrigeration.[4]

Data Presentation

Table 1: Recommended Storage Conditions for Intralipid

Condition	Temperature Range	Maximum Duration	Source(s)
Unopened Container	Below 25°C (77°F)	Until expiry date	[1][2]
Opened Container (if not used immediately)	2°C to 8°C (36°F to 46°F)	24 hours	[3][4]
Admixture (if not used immediately)	2°C to 8°C (36°F to 46°F)	24 hours	[1][3][4]
Frozen	Not Recommended	Discard if frozen	[1]

Experimental Protocols



Protocol 1: Visual Inspection of Intralipid Emulsion

- Before use, remove the overpouch and inspect the integrity indicator (if present). If the
 indicator is black, discard the product as oxygen has penetrated the overpouch.[9]
- Hold the Intralipid bag or container against a well-lit background.
- Carefully examine the emulsion for any signs of instability. The emulsion should be uniformly milky and white.[4]
- Look for:
 - Phase Separation ("Oiling Out"): This appears as yellowish streaks or the accumulation of yellow droplets.[1]
 - Particulate Matter: Check for any foreign particles within the emulsion.
 - o Discoloration: The emulsion should not be discolored.
- If any of these signs are present, do not use the emulsion and discard it immediately.[1][3]

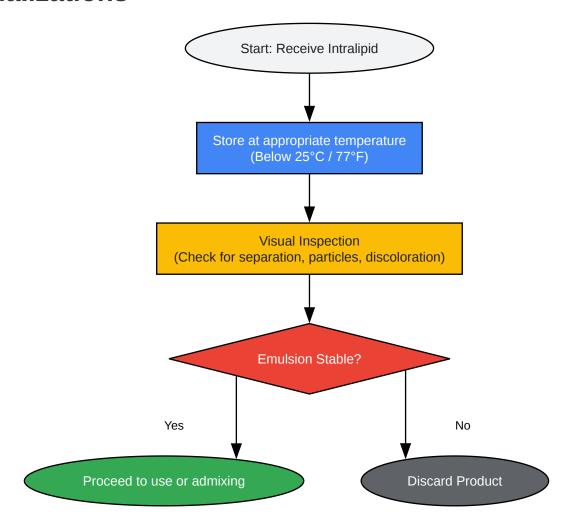
Protocol 2: Aseptic Admixing of Intralipid in a "3-in-1" Parenteral Nutrition Solution

- Perform all manipulations in a suitable aseptic work area, such as a laminar flow hood.
- Use strict aseptic techniques throughout the process to avoid microbial contamination.[3]
- Follow this specific mixing sequence to minimize pH-related destabilization: a. Transfer the
 required volume of Dextrose Injection into the empty sterile parenteral nutrition container. b.
 Transfer the required volume of Amino Acid Injection into the same container. c. Finally,
 transfer the required volume of Intralipid into the container.[3][4]
- Gently agitate the bag after each addition to ensure thorough mixing and to avoid localized concentration effects.[1][3]
- Visually inspect the final admixture for any signs of precipitation or emulsion separation as described in Protocol 1. If observed, discard the admixture.[3][4]



• If not for immediate use, store the admixture under refrigeration at 2°C to 8°C for no longer than 24 hours.[3][4] Protect the admixed solution from light.[1][4]

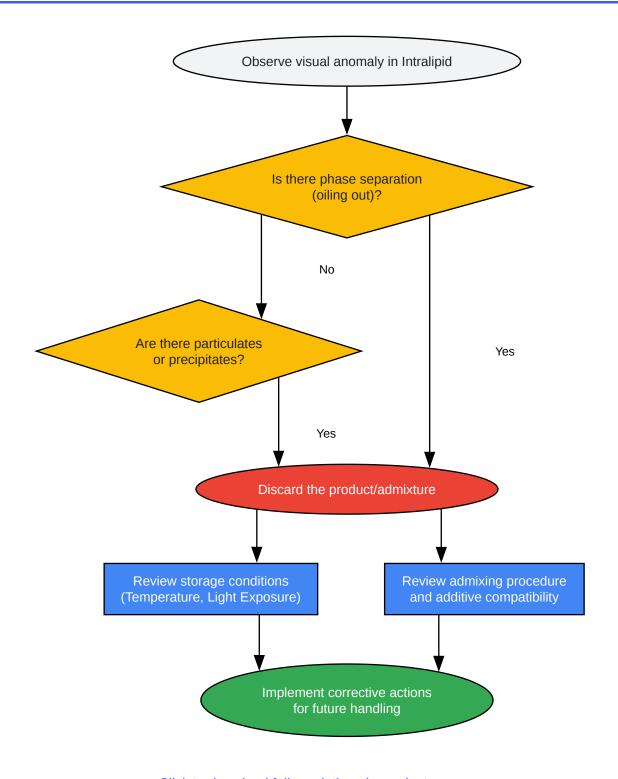
Visualizations



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Caption: Workflow for proper handling and inspection of **Intralipid**.





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Caption: Decision tree for troubleshooting Intralipid stability issues.



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